molecular formula C4H6BNO2S B8187806 4-Methyl-thiazole-5-boronic acid

4-Methyl-thiazole-5-boronic acid

Cat. No.: B8187806
M. Wt: 142.98 g/mol
InChI Key: UDIRRWFNCBQYII-UHFFFAOYSA-N
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Description

4-Methyl-thiazole-5-boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a thiazole ring substituted with a methyl group at the 4-position and a boronic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-thiazole-5-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the reaction of 4-methylthiazole with a boron-containing reagent under suitable conditions. For instance, the reaction can be carried out using boronic acid derivatives in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-thiazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce boronic esters .

Mechanism of Action

The mechanism of action of 4-Methyl-thiazole-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BNO2S/c1-3-4(5(7)8)9-2-6-3/h2,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIRRWFNCBQYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CS1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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